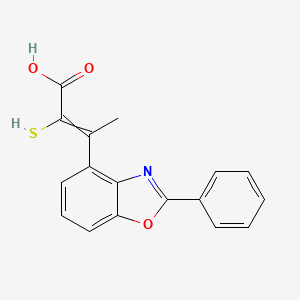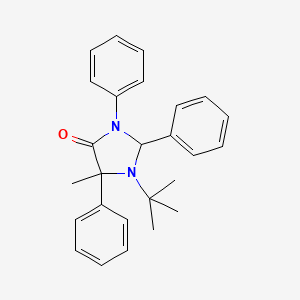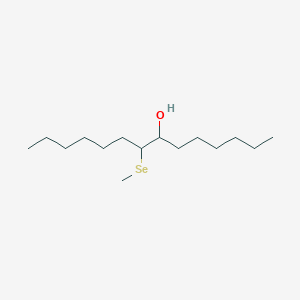![molecular formula C17H12N2O2 B14596079 N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-35-5](/img/structure/B14596079.png)
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety in the indole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the activation of the carboxyl group of indole derivatives. One common method is the transformation of carboxylic acids to acyl imidazoles, followed by reactions with indole . Another approach involves the use of oxazolidinone derivatives as amine agents, EDCI, DMAP, and THF solvent for the conversion of indole 2-carboxylic acid to indole 2-carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like THF or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins. This interaction can inhibit the activity of these biological molecules, leading to various therapeutic effects. The compound targets specific molecular pathways, such as those involved in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-(3,4-Dimethoxyphenyl)ethyl]phenyl]-3-hydroxy-4-methyl-4H-furo[3,2-B]indole-2-carboxamide
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-B]pyrroles
Uniqueness
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide is unique due to its specific structure, which allows for versatile interactions with biological targets. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
61088-35-5 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-phenyl-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C17H12N2O2/c20-17(18-11-6-2-1-3-7-11)15-10-14-16(21-15)12-8-4-5-9-13(12)19-14/h1-10,19H,(H,18,20) |
InChI Key |
BKXDYQYSRZUXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)

![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)


![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)




![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
